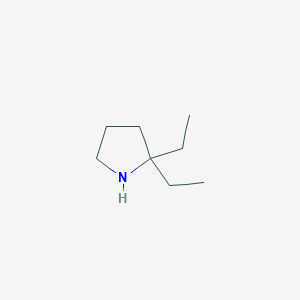

2,2-Diethylpyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17N |

|---|---|

Molecular Weight |

127.23 g/mol |

IUPAC Name |

2,2-diethylpyrrolidine |

InChI |

InChI=1S/C8H17N/c1-3-8(4-2)6-5-7-9-8/h9H,3-7H2,1-2H3 |

InChI Key |

ZRGQODBQCKIFRN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCCN1)CC |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Diethylpyrrolidine and Its Derivatives

2 Stereoselective Synthesis of Strained Pyrrolidine (B122466) Nitroxides

The stereoselective synthesis of strained pyrrolidine nitroxides is of significant interest due to the enhanced stability these molecules can exhibit. beilstein-journals.org Intramolecular 1,3-dipolar cycloadditions of nitrones have been shown to be highly stereoselective, providing a route to chirally defined pyrrolidine structures. researchgate.netrsc.org

For example, a C2-symmetric chiral pyrrolidine nitroxide has been synthesized starting from an L-tartaric acid-derived nitrone through an iterative sequence of intramolecular cycloadditions and organometallic additions. researchgate.net This method allows for the construction of bulky spirocyclic moieties adjacent to the nitroxide group, leading to highly stable radicals. researchgate.net

The synthesis of highly strained pyrrolidine nitroxides with both ethyl and tert-butyl groups at the α-carbon atoms has been achieved using a three-component domino reaction followed by conversion to a 1-pyrroline-1-oxide and subsequent addition of ethyllithium (B1215237). nih.govresearchgate.net The stereochemistry of the substituents can significantly impact the properties of the resulting nitroxide. nih.gov The synthesis of C2-chiral and meso nitroxides from an optically active pyrrolidine has also been reported, demonstrating the high degree of stereocontrol achievable in these systems. dntb.gov.uaacs.org

| Starting Material | Reagents | Product | Key Transformation | Reference |

| 2-tert-butyl-1-pyrroline-1-oxide | 1. Ethyllithium 2. Oxidation | 2-tert-butyl-2-ethylpyrrolidine-1-oxyl | Organometallic addition to nitrone | researchgate.net, researchgate.net |

| 5,5-dialkyl-1-pyrroline N-oxide | 1. Pent-4-enylmagnesium bromide 2. Intramolecular cycloaddition 3. Ring opening 4. Oxidation | Spirocyclic pyrrolidine nitroxide | Intramolecular 1,3-dipolar cycloaddition | beilstein-journals.org, beilstein-journals.org |

| 5-(tert-butyl)-2,2-diethyl-3-oxo-3,4-dihydro-2H-pyrrole 1-oxide | 1. Butyllithium (B86547) 2. H₂O/O₂ | 5-(tert-butyl)-5-butyl-2,2-diethyl-3-oxopyrrolidin-1-oxyl | Organolithium addition to hindered nitrone | mdpi.com |

| tert-Leucine, 2,2-dimethylpentan-3-one, dimethyl fumarate (B1241708) | 1. Domino reaction 2. Conversion to pyrroline-1-oxide 3. Ethyllithium | Highly strained pyrrolidine nitroxide | Three-component domino reaction | researchgate.net, nih.gov |

| L-tartaric derived nitrone | Iterative nucleophilic additions and intramolecular 1,3-dipolar cycloadditions | C2-symmetric chiral pyrrolidine nitroxide | Stereoselective synthesis | researchgate.net |

Domino Reaction Sequences in Nitroxide Synthesis

The synthesis of highly substituted and sterically hindered pyrrolidine nitroxides, including those with a 2,2-diethyl substitution pattern, can be efficiently achieved through domino reactions. A notable example is a three-component domino process that utilizes an amino acid, a ketone, and an activated alkene to construct the pyrrolidine ring in a single sequence. nih.gov This method is particularly powerful for creating strained pyrrolidines with multiple large alkyl substituents. nih.gov

For instance, the reaction of tert-leucine, 2,2-dimethylpentan-3-one, and dimethyl fumarate initiates a sequence involving the formation of an azomethine ylide, followed by a 1,3-dipolar cycloaddition. nih.govresearchgate.net The resulting highly substituted pyrrolidine can then be converted into the corresponding 1-pyrroline-1-oxide. Subsequent addition of an organometallic reagent, such as ethyllithium (EtLi), to this nitrone yields the target 2,2-diethyl-substituted pyrrolidine nitroxide. nih.gov This approach allows for the creation of sterically loaded nitroxides that are valuable as stable molecular probes. nih.govresearcher.life

Another powerful domino-type strategy for synthesizing bicyclic pyrrolidine nitroxides involves an intramolecular 1,3-dipolar cycloaddition. nih.govbeilstein-journals.org This process begins with a 5,5-dialkyl-1-pyrroline N-oxide, where an alkenyl group (e.g., a pent-4-enyl group) is introduced at the C2 position. The resulting alkenylnitrone then undergoes a thermally induced intramolecular cycloaddition to form a fused isoxazolidine-pyrrolidine bicyclic system. nih.govbeilstein-journals.org Reductive opening of the isoxazolidine (B1194047) ring followed by oxidation yields the final strained, bicyclic pyrrolidine nitroxide. nih.govbeilstein-journals.org

Table 1: Domino Reaction for Strained Pyrrolidine Nitroxide Synthesis nih.govresearchgate.net

| Step | Reactants | Key Intermediates/Reagents | Product Type |

| 1 | tert-leucine, 2,2-dimethylpentan-3-one, dimethyl fumarate | Azomethine ylide | Highly substituted pyrrolidine |

| 2 | Substituted pyrrolidine from Step 1 | Oxidation (e.g., mCPBA) | 1-Pyrroline-1-oxide |

| 3 | 1-Pyrroline-1-oxide from Step 2 | Ethyllithium (EtLi) | 2,5-diethyl substituted pyrrolidine nitroxide |

Derivatization and Functionalization of the 2,2-Diethylpyrrolidine Core

The this compound core serves as a versatile template for further chemical modification. Methodologies have been developed to introduce a wide array of substituents and to construct more complex, strained architectures.

Introduction of Additional Substituents (e.g., Alkyl, Hydroxyl, Carboxamide)

The functionalization of the pyrrolidine ring is critical for tuning the physicochemical properties of the resulting molecules.

Alkyl Groups: Alkyl groups can be introduced onto the pyrrolidine nitrogen via standard nucleophilic substitution (N-alkylation) using alkyl halides. wikipedia.orgpressbooks.pub For C-alkylation at the α-carbon, a common method involves the formation of an enolate from a corresponding ketone precursor using a strong, sterically hindered base like lithium diisopropylamide (LDA), followed by an SN2 reaction with an alkyl halide. pressbooks.pub Furthermore, organometallic reagents such as butyllithium (BuLi) or ethyllithium (EtLi) can add to 1-pyrroline-1-oxide precursors to install butyl or ethyl groups, respectively, at the C2 or C5 position. nih.govmdpi.com

Hydroxyl Groups: Hydroxylation can be achieved through several routes. The reduction of ester groups on the pyrrolidine ring using powerful reducing agents like lithium aluminum hydride (LiAlH₄) yields hydroxymethyl substituents. nih.gov Another approach involves the reaction of a 3-oxo-pyrrolidine N-oxide with an organolithium reagent like BuLi; subsequent aqueous workup under aerobic conditions can lead to the formation of a hydroxylated pyrrolidin-1-oxyl. mdpi.com Standard alkene hydroxylation methods, such as reaction with osmium tetroxide, can be applied to unsaturated pyrrolidine precursors to generate vicinal diols. libretexts.org

Carboxamide Groups: Carboxamide functionalities can be incorporated into the pyrrolidine scaffold. For example, 3-amido-substituted (pyrrolidine-2-yl)phosphonates have been synthesized through the opening of a bicyclic imide precursor. mdpi.com This reaction cleaves the imide ring to generate a carbamoyl (B1232498) (carboxamide) group on the pyrrolidine structure. mdpi.com The direct synthesis of compounds like N,N-diethylpyrrolidine-2-carboxamide is also established, though often detailed in patents or by chemical suppliers. cymitquimica.comgoogle.com

Table 2: Selected Functionalization Reactions

| Starting Material Type | Reagent(s) | Functional Group Introduced | Reference |

| 1-Pyrroline-1-oxide | Butyllithium (BuLi) | Butyl (-C₄H₉) | mdpi.com |

| Pyrrolidine with ester group | Lithium Aluminum Hydride (LiAlH₄) | Hydroxymethyl (-CH₂OH) | nih.gov |

| Bicyclic imide | Sodium Hydroxide (NaOH) | Carboxamide (-CONH₂) | mdpi.com |

Synthesis of Phosphonate-Substituted Pyrrolidines

A significant class of derivatives is the phosphonate-substituted pyrrolidines, particularly diethyl (pyrrolidin-2-yl)phosphonates. A highly effective synthetic route starts with a diastereoselective [3+2] cyclocondensation reaction between a diethyl isocyanomethylphosphonate and an N-substituted maleimide, catalyzed by silver acetate (B1210297) (AgOAc), to form a bicyclic α-iminophosphonate. mdpi.comresearchgate.net

This bicyclic intermediate is a versatile platform for further transformations. The imine functional group can be reduced, for example via hydrogenation with a palladium catalyst, to yield the corresponding α-aminophosphonate, which is a phosphonic analogue of an α-amino ester. mdpi.com This process allows access to a variety of di-, tri-, and tetrasubstituted diethyl (pyrrolidin-2-yl) phosphonates. mdpi.comnih.govscilit.com The precise stereochemistry of these complex molecules has been confirmed through X-ray crystallographic analysis. mdpi.comresearchgate.net

Methodologies for Creating Strained Pyrrolidine Structures

Creating steric strain in the pyrrolidine ring, often through the formation of spirocyclic or bicyclic systems, is a key strategy for modifying the molecule's conformation and stability.

Spirocyclic Structures: The introduction of spirocyclic moieties is a well-established method for creating strained pyrrolidines. One approach involves the conjugate addition of a nitroalkane, such as 2-nitroadamantane, to an α,β-unsaturated aldehyde. thieme-connect.com The resulting intermediate undergoes reductive cyclization to form a spiro[pyrrolidine-2,2'-adamantane] core, which can be further oxidized to the corresponding nitrone and nitroxide. thieme-connect.com Similarly, 2,5-bis(spirocyclohexane)-substituted pyrrolidines have been prepared, leading to nitroxides with unique spectral properties. nih.gov More recent work has focused on synthesizing spirocyclic pyrrolidine scaffolds bearing exocyclic methylene (B1212753) groups. chemrxiv.orgchemrxiv.org

Bicyclic Structures: As previously mentioned (2.2.3), intramolecular 1,3-dipolar cycloaddition of alkenyl-substituted nitrones is a primary route to fused bicyclic pyrrolidines. nih.govbeilstein-journals.org Another approach to bicyclic systems involves a tandem intermolecular Michael addition followed by an intramolecular aldol (B89426) condensation, sometimes referred to as a bridged Robinson annulation, which can construct bicyclo[2.2.2]octane frameworks fused to other rings. ucla.edu While not directly applied to a simple pyrrolidine, the principle demonstrates a powerful method for creating bridged bicyclic structures under acidic conditions. ucla.edu The three-component domino reaction also produces highly strained pyrrolidines due to the incorporation of multiple bulky substituents like tert-butyl and ethyl groups at adjacent positions. nih.gov

Chemical Reactivity and Transformation Studies of 2,2 Diethylpyrrolidine Scaffolds

Redox Behavior of 2,2-Diethylpyrrolidine Nitroxides

Nitroxides derived from this compound exhibit unique redox properties that are of significant interest in various fields, including biomedicine. Their stability and resistance to reduction are key characteristics that have been extensively studied.

The gem-diethyl substitution pattern in pyrrolidine (B122466) nitroxides confers a remarkable resistance to chemical reduction. Studies have shown that these compounds are significantly more stable towards reducing agents like ascorbate (B8700270) (vitamin C) compared to their gem-dimethyl counterparts. For instance, the gem-diethyl pyrrolidine nitroxide 3 (a tetraethyl derivative of 3-carboxy-PROXYL) is reduced at a rate that is 60 times slower than 3-carboxy-PROXYL itself. nih.gov This high resistance is crucial for applications where the paramagnetic properties of the nitroxide need to be maintained in a reducing biological environment.

The rate of reduction for gem-diethyl nitroxides is decreased by a factor of 20–70 compared to spirocyclohexyl nitroxides, which are themselves about twice as slow to be reduced as gem-dimethyl nitroxides. nih.gov This exceptional stability makes them valuable as molecular tools for in vivo studies.

The enhanced stability of this compound nitroxides is primarily attributed to steric shielding. The bulky ethyl groups adjacent to the nitroxide moiety physically hinder the approach of reducing agents, thereby slowing down the rate of reduction. nih.govresearchgate.net This steric hindrance is a key factor in the design of persistent nitroxide radicals for in vivo applications. researchgate.net

In addition to steric effects, electronic factors also play a role in the redox stability of pyrrolidine nitroxides. The nature of the substituents on the pyrrolidine ring can influence the electron density at the nitroxide group, which in turn affects its reduction potential. A correlation has been observed between the reduction potentials of nitroxide radicals and the logarithm of the rate constants for their reaction with ascorbate. researchgate.net

The reduction of this compound nitroxides by ascorbate follows complex kinetics. The reduction profiles suggest an initial slow reaction rate, which may be followed by a slower decay of the EPR signal in the later stages. nih.gov This observation can be interpreted as an initial slow reaction between the nitroxide and ascorbate to produce a hydroxylamine (B1172632) and an ascorbate radical, reaching a quasi-equilibrium state. nih.gov

The rate constants for the reduction of various pyrrolidine nitroxides have been determined, highlighting the significant impact of the gem-diethyl substitution. For example, the rate constant for the reduction of gem-diethyl pyrrolidine nitroxide 3 by ascorbate is ≤ 0.001 M⁻¹s⁻¹, while the corresponding gem-dimethyl nitroxide 1 has a much higher rate constant. nih.gov

| Compound | Substitution Pattern | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|

| Nitroxide 1 (3-Carboxy-PROXYL) | gem-dimethyl | ~0.06 |

| Nitroxide 3 | gem-diethyl | ≤ 0.001 |

| Nitroxide 6 | gem-diethyl | ≈ 0.01 |

Ring-Opening and Cyclization Reactions Involving Pyrrolidine Scaffolds

Pyrrolidine scaffolds, including those with 2,2-diethyl substitution, are versatile intermediates in organic synthesis and can undergo a variety of ring-opening and cyclization reactions. These reactions are crucial for the synthesis of more complex heterocyclic systems. For example, enantioenriched 2,2-disubstituted pyrrolidines can be synthesized through a sequence involving an asymmetric allylic alkylation followed by a stereoretentive ring contraction. nih.gov

Furthermore, functionalized pyrrolidines can be prepared through cycloaddition reactions followed by subsequent transformations. For instance, the cycloaddition of a nitrone with an alkene can lead to the formation of an isoxazolidine (B1194047), which can then be converted to a functionalized pyrrolidine. mdpi.com These methodologies provide access to a diverse range of substituted pyrrolidine derivatives.

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard and organolithium reagents, are powerful tools for forming carbon-carbon bonds. libretexts.orgmsu.edu Their reactions with pyrrolidine-based electrophiles can lead to the introduction of various substituents onto the pyrrolidine ring. For instance, the addition of organometallic reagents to carbonyl groups attached to a pyrrolidine ring is a common strategy for creating new stereocenters. nih.gov

The stereoselectivity of these addition reactions can often be controlled by the existing stereochemistry of the pyrrolidine scaffold. nih.gov While specific examples involving this compound are not detailed in the provided context, the general principles of organometallic additions to similar heterocyclic systems are well-established. These reactions typically involve the nucleophilic attack of the organometallic reagent on an electrophilic carbon, such as a carbonyl or an imine. libretexts.orgsaskoer.cayoutube.com

Other Reactive Transformations and Chemical Properties in Research Contexts

The this compound scaffold can be incorporated into a variety of molecular architectures, leading to compounds with interesting chemical and biological properties. For example, diethyl (pyrrolidin-2-yl)phosphonates, which can be synthesized from precursors containing the pyrrolidine ring, have been investigated as ligands for imidazoline (B1206853) I2 receptors. nih.gov

The synthesis of these compounds often involves the reduction of a pyrroline (B1223166) precursor, which can be achieved through catalytic hydrogenation or with reducing agents like sodium cyanoborohydride. nih.gov The relative stereochemistry of the substituents on the resulting pyrrolidine ring can be controlled and is often confirmed by X-ray crystallography. nih.gov

Advanced Structural Elucidation and Theoretical Analysis

X-ray Crystallographic Analysis for Stereochemical Characterization

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. wikipedia.org This technique provides precise measurements of bond lengths, bond angles, and torsional angles, allowing for the absolute stereochemical characterization of a molecule. libretexts.org

For a derivative of 2,2-diethylpyrrolidine to be analyzed by X-ray crystallography, it must first be obtained as a single crystal of sufficient quality. The diffraction pattern produced when X-rays are passed through the crystal is used to generate an electron density map, from which the atomic positions can be determined. mdpi.com

Computational Chemistry and Theoretical Modeling

Computational methods are powerful tools for investigating molecular properties and predicting chemical behavior, complementing experimental data.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). psecommunity.org This method is crucial in drug discovery for understanding how a molecule might interact with a biological target. researchgate.net

The pyrrolidine (B122466) scaffold is a common feature in many biologically active molecules. Docking studies involving pyrrolidine derivatives investigate how the ring and its substituents fit into the active site of an enzyme or the binding pocket of a receptor. mdpi.com For a molecule like this compound, a docking study would model its interactions, which are likely to be dominated by hydrophobic interactions from the ethyl groups and a potential hydrogen bond involving the N-H group.

In studies of pyrrolidinone analogs, docking simulations have been used to predict binding affinities and rationalize biological activity against enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net These simulations calculate a "docking score," which estimates the binding free energy and helps to rank potential ligands. The interactions identified, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues, provide a rationale for the molecule's biological function at an atomic level. mdpi.com

Table 3: Example Docking Scores for Pyrrole Derivatives against Dihydrofolate Reductase (DHFR)

| Compound | Docking Score (kcal/mol) |

|---|---|

| 5a | -8.12 |

| 5b | -8.45 |

| 5e | -8.78 |

| 5h | -8.21 |

| 5m | -8.53 |

Data from a study on 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides docked against the M. tuberculosis DHFR enzyme (PDB ID: 1DF7), illustrating typical scoring values in such studies. mdpi.com

Quantum Chemical Calculations for Electronic Structure

Computational analyses on various pyrrolidine derivatives have demonstrated that substituents dramatically modulate the ring's electronic properties. beilstein-journals.org For instance, in fluorinated pyrrolidines, a generalized anomeric effect, which involves electron delocalization from the nitrogen lone pair (nN) to the antibonding orbital of a carbon-substituent bond (σ*CF), plays a crucial role in determining conformer stability. beilstein-journals.org In the case of this compound, while lacking highly electronegative atoms like fluorine, the electronic landscape is primarily dictated by the inductive effects of the two ethyl groups and the steric hindrance they impose.

The ethyl groups at the C2 position are electron-donating, which would be expected to increase the electron density on the adjacent carbon atom and, to a lesser extent, influence the nitrogen atom. Theoretical calculations on similar N-substituted heterocyclic systems have successfully correlated computed NMR chemical shifts with experimental data, validating the reliability of the calculated geometries and electronic environments. researchgate.net For this compound, key electronic descriptors that could be determined through DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is expected to be localized primarily on the nitrogen atom, characteristic of an amine, while the LUMO distribution would be more diffuse across the C-N and C-C sigma bonds. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Table 1: Predicted Key Electronic Properties of this compound from Theoretical Analysis

| Property | Predicted Characteristic | Influencing Factors |

|---|---|---|

| HOMO Energy | Relatively high for a saturated amine | Nitrogen lone pair, electron-donating effect of ethyl groups |

| LUMO Energy | High, typical for a saturated alkane-like structure | Primarily σ* orbitals of C-C and C-N bonds |

| HOMO-LUMO Gap | Large | Saturated nature of the molecule, indicating high kinetic stability |

| Electron Density | Highest around the nitrogen atom | Lone pair and electronegativity of nitrogen |

| Dipole Moment | Moderate, directed towards the nitrogen atom | Polarity of the C-N bonds and molecular asymmetry |

These theoretical predictions provide a foundational understanding of the molecule's electronic behavior, which is essential for interpreting its reactivity and interactions.

Prediction and Analysis of Structure-Reactivity Relationships

The relationship between a molecule's structure and its chemical or biological reactivity is a cornerstone of medicinal and materials chemistry. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate molecular descriptors with observed activity or properties. nih.govnih.govsemanticscholar.org For this compound and its derivatives, such analyses can predict their potential as catalysts, ligands, or biologically active agents.

Studies on various pyrrolidine analogs have successfully employed QSAR to identify key structural features that govern their function. For example, a QSAR analysis of pyrrolidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) revealed that shape flexibility, specific atom E-state indices, and electrostatic parameters like dipole moment were crucial in determining inhibitory activity. nih.gov Similarly, structure-activity relationship (SAR) studies on pyrrolidine pentamine derivatives showed that specific functionalities at defined positions are essential for their inhibitory properties against certain enzymes. nih.gov

For this compound, several structural descriptors are expected to be significant in any potential QSAR model:

Steric Descriptors: The two ethyl groups at the C2 position create significant steric bulk. This would heavily influence its ability to bind to active sites or act as a ligand. The volume and surface area of this group would be critical parameters.

Lipophilicity (logP): The presence of two ethyl groups imparts a significant degree of lipophilicity to the molecule. This property is crucial for pharmacokinetic profiles in biological systems and for solubility in nonpolar solvents in chemical reactions.

Electronic Descriptors: As discussed previously, properties derived from the electronic structure, such as partial atomic charges, dipole moment, and HOMO/LUMO energies, would influence its reactivity in polar or electron-transfer reactions. africaresearchconnects.com

The reactivity of the nitrogen atom is of particular interest. The steric hindrance from the adjacent gem-diethyl groups would likely decrease its nucleophilicity and basicity compared to less substituted pyrrolidines, a factor that would strongly modulate its reactivity profile.

Table 2: Key QSAR Descriptors and Their Predicted Impact for this compound

| Descriptor Type | Specific Descriptor | Predicted Influence on Reactivity | Rationale |

|---|---|---|---|

| Topological | Shape Flexibility Index | Low | The gem-diethyl group restricts bond rotation and ring flexibility. |

| Physicochemical | LogP (Lipophilicity) | High | The two ethyl groups increase the nonpolar character of the molecule. |

| Electronic | Dipole Moment | Moderate | Governs electrostatic interactions. nih.gov |

| Steric | Molar Volume/Surface Area | High | Significant steric bulk around the C2 position and nitrogen atom. |

These predictive analyses are invaluable for designing novel derivatives of this compound with tailored reactivity for specific applications, such as asymmetric catalysis or as building blocks in medicinal chemistry. lookchem.com

Conformational Analysis of this compound Derivatives

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly described as "envelope" and "twist" forms. beilstein-journals.org The specific puckering mode and the energetic barrier between conformers are highly sensitive to the nature and position of substituents on the ring. nih.gov The motional restrictions of the pyrrolidine ring are critical as they can induce specific turns in peptides and proteins and determine the stereochemical outcome of reactions. nih.govnih.gov

The two primary puckering modes are the C-exo and C-endo envelope conformers, where a carbon atom is puckered out of the plane formed by the other four atoms. nih.gov The conformational preference of the pyrrolidine ring is dictated by a delicate balance of steric and stereoelectronic effects. beilstein-journals.orgnih.gov

In derivatives of this compound, the conformational landscape is dominated by the steric demands of the two ethyl groups at the C2 position.

Ring Puckering: The presence of a bulky gem-disubstituted group adjacent to the nitrogen atom introduces significant steric strain. To alleviate this, the ring will adopt a pucker that maximizes the distance between the ethyl groups and other ring substituents or the nitrogen's N-substituent. Based on studies of other substituted pyrrolidines, substituents at the C2 or C5 positions strongly influence the ring pucker. nih.gov The gem-diethyl groups would likely favor a conformation where the C3 atom is puckered (C3-endo or C3-exo) to minimize steric clashes.

Ethyl Group Rotamers: In addition to the ring pucker, the rotational conformations (rotamers) of the two ethyl groups themselves must be considered. The orientation of these groups will be restricted to minimize gauche and syn-pentane interactions with the pyrrolidine ring atoms.

Nitrogen Inversion: The nitrogen atom can undergo pyramidal inversion, which interconverts the axial and equatorial positions of any N-substituent. The barrier to this inversion will be influenced by the steric environment created by the adjacent diethyl groups.

Studies on analogous systems, such as 4-tert-butylprolines, have shown that bulky alkyl groups strongly favor a pseudoequatorial orientation to minimize steric strain, thereby locking the ring into a preferred pucker. nih.gov A similar, albeit more complex, effect is expected for the 2,2-diethyl group, which would severely restrict the conformational freedom of the pyrrolidine ring. This conformational locking can be a desirable feature in the design of chiral ligands or constrained peptides.

Table 3: Summary of Conformational Features in Substituted Pyrrolidines

| Substituent Type | Position | Dominant Effect | Resulting Conformational Preference | Reference |

|---|---|---|---|---|

| Electronegative Group (e.g., OH, F) | 4-trans | Stereoelectronic | Favors exo puckering | nih.gov |

| Electronegative Group (e.g., OH, F) | 4-cis | Stereoelectronic | Favors endo puckering | nih.gov |

| Bulky Alkyl Group (e.g., t-Butyl) | 4-trans | Steric | Favors endo puckering (with equatorial substituent) | nih.gov |

| Pro-5S Substituent | 5 | Steric | Favors exo puckering | nih.gov |

| Pro-5R Substituent | 5 | Steric | Favors endo puckering | nih.gov |

| Gem-Diethyl Group (Predicted) | 2 | Steric | Strongly restricted puckering, likely C3-puckered envelope | Inference |

This detailed understanding of the conformational preferences is essential for predicting the three-dimensional structure of this compound derivatives and rationalizing their stereoselective reactivity.

Applications in Contemporary Chemical Research

Utilization of 2,2-Diethylpyrrolidine Nitroxides as Molecular Probes and Spin Labels

Stable organic free radicals, known as nitroxides, are powerful instruments in biophysical and biomedical research due to their paramagnetic nature. nih.gov The this compound nitroxide belongs to a class of sterically shielded nitroxides. The presence of bulky alkyl groups, such as the two ethyl groups adjacent to the nitroxide moiety, enhances its kinetic stability and significantly increases its resistance to bioreduction compared to less substituted analogues. researchgate.net This heightened stability makes it particularly suitable for in vivo studies, as it can persist longer in the reducing environment of a living cell. researchgate.net

Nitroxides derived from this compound are employed as spin labels and probes in Electron Paramagnetic Resonance (EPR) spectroscopy to investigate the structure, dynamics, and function of biomolecules. nih.gov When attached to a specific site on a protein, lipid, or nucleic acid, the EPR spectrum of the nitroxide label provides detailed information about the local environment.

Key Research Findings in Biophysical Studies:

Cellular Redox Status: These nitroxides participate in redox cycles, being reduced to hydroxylamines or oxidized to oxoammonium cations. mdpi.com This property allows them to act as sensitive probes for the intracellular redox environment. The EPR signal intensity is stronger in well-oxygenated tissues where the radical form predominates and weaker in hypoxic environments where the reduced hydroxylamine (B1172632) form is more common. nih.gov

Antioxidant and Pro-oxidant Effects: Nitroxides can mimic the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase, protecting cells from oxidative damage. nih.govmdpi.comnih.gov They can scavenge reactive oxygen species (ROS) and inhibit damaging Fenton reactions. nih.gov Conversely, under certain conditions, they can also exhibit pro-oxidative effects, highlighting their complex interactions within biological systems. nih.gov

Membrane Fluidity and Polarity: As spin probes, these nitroxides can be used to measure properties of lipid membranes, such as fluidity and polarity. The EPR spectrum of the probe is sensitive to its rotational motion, which is influenced by the viscosity of its surroundings.

| Biophysical Application | Principle of Measurement | Information Gained |

| Cellular Oximetry | EPR signal intensity changes with local oxygen concentration. | Measurement of oxygen levels in cells and tissues. nih.gov |

| Redox Probing | Reversible reduction to EPR-silent hydroxylamine. | Assessment of intracellular antioxidant capacity and redox status. nih.gov |

| Membrane Dynamics | Changes in the EPR spectral line shape reflect motional freedom. | Local viscosity, fluidity, and polarity of lipid bilayers. |

In structural biology, site-directed spin labeling (SDSL) using nitroxides like the this compound derivative is a cornerstone technique. By introducing the spin label at specific sites in a biomolecule, researchers can measure distances, determine secondary and tertiary structures, and monitor conformational changes.

Key Research Findings in Structural Biology:

Distance Measurements: Pulsed EPR techniques, such as Double Electron-Electron Resonance (DEER) or Pulsed Electron Double Resonance (PELDOR), can measure nanometer-scale distances between two spin labels or between a spin label and another paramagnetic center. This provides crucial constraints for modeling the three-dimensional structure of proteins and their complexes.

Conformational Changes: By monitoring changes in the EPR spectrum, scientists can track dynamic processes, such as protein folding, enzyme catalysis, and the interaction of proteins with other molecules. The stability of sterically shielded nitroxides is particularly advantageous for these often time-consuming experiments.

Environmental Sensing: The spectral parameters of the nitroxide label, specifically the hyperfine splitting constant, are sensitive to the polarity of the local environment. This allows for the mapping of solvent accessibility and the characterization of binding pockets in proteins. researchgate.net

| Structural Biology Technique | Nitroxide Role | Structural Information Obtained |

| Site-Directed Spin Labeling (SDSL) | Covalently attached probe at a specific amino acid residue. | Local environment polarity, solvent accessibility, secondary structure. |

| Pulsed EPR (DEER/PELDOR) | Paramagnetic center for distance measurement. | Long-range distance constraints (1.5-8 nm), protein conformation, and oligomerization state. |

The high stability of this compound nitroxides makes them excellent candidates for the development of contrast agents for in vivo imaging. researchgate.net Both EPR imaging and Magnetic Resonance Imaging (MRI) can utilize these paramagnetic molecules.

Key Research Findings in Imaging:

EPR Imaging (EPRI): EPRI directly images the distribution and concentration of the nitroxide probe in a subject. It is highly sensitive to the physiological microenvironment, enabling functional imaging of parameters like oxygen concentration (oximetry), redox status, and pH. nih.govosti.gov The enhanced resistance of sterically shielded nitroxides to in vivo reduction leads to longer imaging times and better signal quality. researchgate.net

MRI Contrast Agents: While less common than gadolinium-based agents, nitroxides can act as T1 contrast agents in MRI. nih.gov Their primary value lies in their responsiveness to the physiological environment, offering potential for "smart" or functional MRI applications where the contrast changes in response to specific biological conditions like tissue redox state.

Redox Imaging: The reduction of the nitroxide to its EPR-silent hydroxylamine form by cellular antioxidants can be exploited to create maps of tissue redox activity. nih.gov This has significant potential in studying diseases associated with oxidative stress, such as cancer and ischemia/reperfusion injury. nih.gov

| Imaging Modality | Role of Nitroxide | Key Advantages |

| EPR Tomography/Imaging | Paramagnetic imaging agent. | Direct quantification of probe; functional imaging of pO₂, redox status, pH. nih.govnih.gov |

| Magnetic Resonance Imaging (MRI) | T₁ contrast agent. | Potential for "smart" contrast responsive to physiological stimuli. nih.govnih.gov |

Role in Organic Synthesis Methodologies

Beyond biophysical applications, nitroxides derived from this compound are versatile reagents in organic synthesis, primarily leveraging their stable radical nature and their ability to exist in three different oxidation states: the nitroxide radical, the reduced hydroxylamine, and the oxidized oxoammonium cation. mdpi.comacs.org

Nitroxides can serve as efficient catalysts for a variety of oxidation and reduction reactions, offering a greener and more selective alternative to traditional metal-based reagents. acs.org

Key Findings in Catalytic Reactions:

Oxidation of Alcohols: In their oxoammonium cation form, these compounds are potent oxidants capable of selectively converting primary alcohols to aldehydes and secondary alcohols to ketones under mild conditions. The nitroxide can be used in catalytic amounts, with a stoichiometric co-oxidant regenerating the active oxoammonium species in a catalytic cycle. acs.org

Selective Oxidation: The steric bulk provided by the diethyl groups can influence the selectivity of the oxidation, allowing for differentiation between sterically accessible and hindered hydroxyl groups.

Reduction Reactions: When reduced to their corresponding anions or hydroxylamines, nitroxides can act as effective reducing agents in specific synthetic applications. acs.org

| Reaction Type | Active Species | Transformation Example | Key Feature |

| Oxidation | Oxoammonium cation (R₂N=O⁺) | Primary Alcohol → Aldehyde | High selectivity, mild reaction conditions. |

| Reduction | Anion (R₂N-O⁻) | Specific radical-mediated reductions. | Acts as an effective electron donor. acs.org |

Nitroxides are key components in a major type of controlled radical polymerization (CRP) known as Nitroxide-Mediated Polymerization (NMP). This technique allows for the synthesis of well-defined polymers with controlled molecular weights, low dispersity, and complex architectures.

Key Findings in Polymerization:

Reversible Termination: In NMP, a nitroxide radical reversibly combines with a growing polymer chain radical to form a dormant alkoxyamine species. acs.org

Controlled Growth: This dormant species can thermally cleave the weak C-O bond to regenerate the polymer radical and the nitroxide. acs.org This reversible capping process maintains a low concentration of active radicals at any given time, preventing uncontrolled termination reactions and allowing polymer chains to grow uniformly.

Polymer Architecture: The "living" nature of NMP enables the synthesis of block copolymers, gradient copolymers, and other complex polymer structures by sequential monomer addition.

| Polymerization Role | Mechanism | Outcome |

| Controlling Agent | Reversible capping of the growing polymer chain via an alkoxyamine intermediate. | Synthesis of polymers with predetermined molecular weight and narrow molecular weight distribution. acs.org |

Emerging Applications in Materials Science (e.g., Lipophilic Nitroxides for MRI Contrast)

Beyond medicine, the unique properties of 2,2-disubstituted pyrrolidine (B122466) derivatives are being explored in materials science. A notable emerging application is in the development of organic radical contrast agents (ORCAs) for Magnetic Resonance Imaging (MRI). mdpi.com

Nitroxides, such as derivatives of 2,2,5,5-tetramethyl-1-pyrrolidinyl-N-oxyl (PROXYL), are stable organic radicals that can act as metal-free MRI contrast agents. nih.gov Due to their paramagnetism, they can shorten the longitudinal relaxation time (T1) of water protons, enhancing the MRI signal. nih.govnih.gov To be effective, these small molecule nitroxides are often incorporated into larger macromolecular structures to improve their stability and relaxivity. nih.gov

Researchers have synthesized conjugates of gem-diethyl pyrroline (B1223166) nitroxide radicals with molecules like D-mannosamine to create potential metabolic organic radical contrast agents (mORCAs). mdpi.com These agents are designed to be incorporated into cells, allowing for targeted imaging. In vivo MRI experiments in mice have shown that these pyrrolidine-based nitroxide radicals can shorten the T1 and T2 relaxation times of protons in water in organs like the kidney and brain. mdpi.com The lipophilicity and structural rigidity afforded by the gem-diethyl substitution on the pyrrolidine ring can be advantageous for creating stable and effective contrast agents.

| Property | Observation | Model System |

|---|---|---|

| Proton Relaxation Time (T1 & T2) | Shortened by up to ~10% after 3 days | In vivo (Mice: Kidney and Brain) |

| Spin Concentration in Tissues (24h post-injection) | Low (1–3 nmol g⁻¹) | Ex vivo (Mice Tissues) |

| Cellular Incorporation | Efficient incorporation of highly immobilized nitroxides | In-cell EPR Spectroscopy (Jurkat cells) |

Data derived from studies on gem-diethyl pyrroline nitroxide radical conjugates. mdpi.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Stereocontrolled Synthesis

A primary challenge and a significant area of future research is the development of new synthetic methodologies for the stereocontrolled synthesis of 2,2-disubstituted pyrrolidines. The construction of the chiral quaternary carbon center at the C2 position is of particular interest. nih.govnih.gov Emerging strategies are moving beyond classical methods to embrace more efficient and selective catalytic processes.

One promising approach involves a sequence of asymmetric allylic alkylation to establish the stereogenic center, followed by a stereospecific ring contraction to form the pyrrolidine (B122466) ring. nih.govnih.gov Another advanced method utilizes gold-catalyzed tandem reactions, such as intramolecular alkyne hydroamination followed by an iminium formation and reduction, which allows for a stereodivergent synthesis where the stereochemical outcome can be controlled by the choice of nitrogen-protecting group. rsc.org Researchers are also exploring cascade reactions, like double reductive aminations, which can construct the pyrrolidine ring in a single, highly diastereoselective step. acs.org Future work will likely focus on expanding the substrate scope of these reactions, lowering catalyst loadings, and developing new chiral ligands and organocatalysts that can provide even higher levels of enantioselectivity for structures like 2,2-diethylpyrrolidine. rsc.orgbeilstein-journals.org

| Synthetic Strategy | Key Features | Potential Advantages |

| Asymmetric Allylic Alkylation & Ring Contraction | Catalytic, enantioselective formation of a quaternary stereocenter followed by stereoretentive ring formation. nih.govnih.gov | Access to novel, enantioenriched pyrrolidines not derived from proline. nih.govnih.gov |

| Gold-Catalyzed Tandem Cyclization | Stereodivergent synthesis controlled by the nitrogen protecting group. rsc.org | Ability to access different diastereomers from a common precursor. rsc.org |

| Cascade Double Reductive Amination | One-step formation of the pyrrolidine ring from a keto-aldehyde precursor with high diastereoselectivity. acs.org | High atom economy and operational simplicity. |

| Intramolecular Protodesilylation | Stereocontrolled synthesis directed by side-chain functionalities. lookchem.com | Precise control over the stereochemistry of multiple centers. |

Advanced Computational Approaches for Structure-Function Prediction

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of pyrrolidine-based compounds. Future research will increasingly rely on advanced computational models to predict the relationship between the three-dimensional structure of this compound derivatives and their function, whether as catalysts or as bioactive agents. nih.gov

Density Functional Theory (DFT) calculations are being used to analyze the chiral binding pockets of pyrrolidinyl gold(I) catalysts, helping to elucidate the non-covalent interactions that govern enantioselectivity. nih.govresearchgate.net Molecular docking studies are employed to predict and rationalize the binding of pyrrolidine derivatives to biological targets such as enzymes and DNA. nih.govnih.gov These in silico methods allow for the virtual screening of large libraries of compounds and provide insights into binding modes and affinities, guiding the synthesis of more potent and selective agents. nih.gov The integration of quantum mechanics, molecular dynamics, and machine learning will likely lead to predictive models with even greater accuracy, reducing the need for extensive empirical screening and enabling the rational design of molecules with tailored properties. nih.gov

| Computational Method | Application Area | Insights Gained |

| Density Functional Theory (DFT) | Catalyst Design | Understanding enantioselective folding of substrates in catalyst binding pockets. nih.govresearchgate.net |

| Molecular Docking | Drug Discovery | Predicting binding interactions with biological targets like enzymes (HDAC2, Akt) and proteins (BSA). nih.govnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Medicinal Chemistry | Elucidating how structural modifications influence biological activity. frontiersin.org |

| Prediction of Activity Spectra for Substance (PASS) | Drug Discovery | Evaluating the drug-like nature and potential biological activities of novel compounds. nih.gov |

Expansion of this compound Scaffolds in Catalytic Systems

The pyrrolidine scaffold is a privileged motif in organocatalysis, and future research aims to expand its utility by incorporating it into more sophisticated catalytic systems. mdpi.comresearchgate.net While simple proline derivatives have been extensively studied, there is growing interest in creating more structurally complex and modular catalysts based on skeletons like this compound to tackle more challenging transformations. beilstein-journals.org

One emerging area is the development of chiral gold(I) catalysts that feature a C2-chiral pyrrolidine within the ligand structure, which have shown promise in enantioselective cycloaddition reactions. nih.gov Another frontier is the immobilization of chiral pyrrolidine organocatalysts within porous materials like metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs). rsc.org This creates novel heterogeneous catalysts that combine the high selectivity of organocatalysis with the practical advantages of easy separation and recyclability, mimicking biological processes in a confined environment. rsc.org The development of pyrrolidine-based catalysts for a broader range of reactions, including photoredox and radical chemistry, represents a significant avenue for future exploration. researchgate.net

| Catalytic System | Role of Pyrrolidine Scaffold | Example Reaction |

| Organocatalysis | Forms chiral enamines to activate aldehydes and ketones. beilstein-journals.orgresearchgate.net | Asymmetric Michael addition. rsc.orgbeilstein-journals.org |

| Transition-Metal Catalysis | Serves as a chiral ligand for metals like Gold(I). nih.govresearchgate.net | Intramolecular [4+2] cycloadditions. nih.gov |

| Heterogeneous Catalysis (MOFs/COFs) | Acts as the catalytically active site within a recyclable solid support. rsc.org | Asymmetric aldol (B89426) and Michael reactions. rsc.org |

| β-Amino Alcohol Ligands | Catalyzes additions of organometallic reagents. lookchem.com | Enantioselective addition of diethylzinc (B1219324) to aldehydes. lookchem.com |

Exploration of New Biological Targets and Pre-clinical Modalities

The versatility of the pyrrolidine scaffold has made it a cornerstone in drug discovery, with derivatives showing a wide spectrum of biological activities. nih.govresearchgate.net Future research is focused on identifying novel biological targets for pyrrolidine-based compounds and exploring their therapeutic potential in a wider range of diseases.

Researchers are designing pyrrolidine derivatives as inhibitors for various enzymes implicated in disease. This includes neuronal nitric oxide synthase (nNOS) for neurodegenerative disorders, cyclin-dependent kinase 2 (CDK2) for oncology, and α-amylase and α-glucosidase for managing diabetes. nih.govacs.orgnih.gov The pyrrolidine ring's ability to adopt specific 3D conformations allows it to be tailored for high-affinity binding to specific protein targets. nih.gov Preclinical studies are expanding to evaluate pyrrolidine-based compounds as antiviral agents (e.g., against Hepatitis C and SARS-CoV-2), anti-inflammatory agents by inhibiting COX-2, and novel anticancer agents that induce apoptosis or cell cycle arrest. nih.govmdpi.comresearchgate.net The development of combinatorial libraries of functionalized pyrrolidines will further accelerate the screening for new bioactive molecules against a host of emerging biological targets. lifechemicals.com

| Biological Target / Modality | Therapeutic Area | Example Pyrrolidine Derivative Class |

| Neuronal Nitric Oxide Synthase (nNOS) | Neurodegenerative Diseases | Stereospecific pyrrolidine-based inhibitors. nih.gov |

| Cyclin-Dependent Kinase 2 (CDK2) | Oncology | Purine-based compounds with a substituted pyrrolidine sulfonamide tail. acs.org |

| α-Amylase and α-Glucosidase | Diabetes | Pyrrolidine-2-carboxamides. nih.gov |

| Fibroblast Activation Protein (FAP) | Oncology | (R)-Pyrrolidin-2-yl-boronic acids. researchgate.net |

| Chemokine Receptor CXCR4 | HIV, Cancer Metastasis | Pyrrolidine-containing antagonists. frontiersin.org |

| NS3/4A & NS5A Proteases | Antiviral (Hepatitis C) | Peptidomimetic analogs like Telaprevir and Ombitasvir. nih.gov |

Integration with Advanced Spectroscopic and Imaging Techniques

Beyond their roles as catalysts and therapeutics, pyrrolidine scaffolds are being integrated into advanced molecular tools for diagnostics and bio-imaging. Future research will leverage the unique properties of these heterocycles to develop sophisticated probes for visualizing biological processes in real-time. Standard spectroscopic techniques such as NMR and mass spectrometry remain crucial for the structural elucidation of new this compound derivatives. nih.govchemicalbook.com

A significant emerging direction is the design of pyrrolidine-based fluorescent probes. For instance, novel derivatives have been developed as near-infrared (NIR) probes for imaging β-amyloid plaques, which are hallmarks of Alzheimer's disease. nih.gov Another cutting-edge application is in nuclear medicine, where pyrrolidine-based ligands are used to create radiotracers for Positron Emission Tomography (PET). researchgate.net Gallium-68 labeled (R)-pyrrolidin-2-yl-boronic acid derivatives have been synthesized as PET tracers that target Fibroblast Activation Protein (FAP), a protein overexpressed in many types of cancer, enabling non-invasive tumor imaging. researchgate.net The continued development of such imaging agents will provide powerful tools for early disease detection, monitoring treatment response, and understanding complex biological systems.

| Technique | Application | Specific Use of Pyrrolidine Scaffold |

| Positron Emission Tomography (PET) | Cancer Imaging | Forms the core of a Ga-68 labeled radiotracer targeting Fibroblast Activation Protein (FAP). researchgate.net |

| Near-Infrared (NIR) Fluorescence Imaging | Neurodegenerative Disease Research | Serves as a key component of a fluorescent probe for imaging β-amyloid plaques in vitro and in vivo. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Characterization | Elucidation of the 3D structure and conformation of novel pyrrolidine derivatives. nih.govchemicalbook.com |

| Mass Spectrometry (MS) | Molecular Identification | Determination of molecular weight and fragmentation patterns for compound identification. nih.govchemicalbook.com |

Q & A

Q. What are the standard synthetic routes for 2,2-Diethylpyrrolidine, and how can reaction conditions be optimized for academic lab-scale synthesis?

Methodological Answer: The synthesis of this compound typically involves alkylation of pyrrolidine precursors. A common approach is the reductive amination of ketones or aldehydes using catalysts like palladium or nickel under hydrogen atmospheres . Optimization includes adjusting reaction temperature (e.g., 60–80°C for hydrogenation efficiency) and solvent polarity (e.g., ethanol or THF) to improve yield. Monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) is critical for identifying side products like unreacted intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of nuclear magnetic resonance (NMR) (¹H and ¹³C for substituent confirmation) and mass spectrometry (MS) to verify molecular weight and fragmentation patterns. Cross-reference spectral data with databases like NIST Chemistry WebBook to validate purity . For crystalline samples, X-ray diffraction (XRD) can resolve stereochemistry, as demonstrated in studies of related pyrrolidine derivatives .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: Due to potential respiratory and dermal hazards, use fume hoods, nitrile gloves, and protective eyewear. Immediate decontamination with water is recommended for spills. Safety data sheets (SDS) for analogous compounds (e.g., 2-(4-(chloromethyl)phenyl)pyridine) advise emergency measures like artificial respiration if inhaled and ethanol rinses for skin contact .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer: Density functional theory (DFT) simulations can model electron density distribution and predict sites for nucleophilic/electrophilic attack. For example, NIST’s computational data on pyrrolidine derivatives identifies steric effects from ethyl groups that hinder axial coordination in metal complexes . Pair DFT with molecular dynamics (MD) to simulate solvent interactions and transition states in reactions like hydrogenation or cross-coupling .

Q. How do researchers resolve contradictions in solubility data for this compound across different solvents?

Methodological Answer: Systematically test solubility in aprotic (e.g., DMSO, THF) and protic (e.g., methanol, water) solvents using gravimetric analysis. Conflicting data may arise from impurities or hydration states; thus, pre-dry solvents with molecular sieves and verify compound purity via Karl Fischer titration. Cross-validate findings with literature on structurally similar compounds, such as 2-(chloromethyl)pyrrolidine, which shows polarity-dependent solubility .

Q. What experimental strategies can elucidate the mechanistic role of this compound in asymmetric catalysis?

Methodological Answer: Employ kinetic isotope effects (KIE) and stereochemical probes (e.g., chiral ligands) to trace enantioselective pathways. For example, isotopic labeling of the ethyl groups (e.g., deuterium) can track steric influences via NMR . Couple this with in-situ infrared spectroscopy to monitor intermediate formation during catalytic cycles.

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Methodological Answer: Implement quality control protocols such as high-performance liquid chromatography (HPLC) with UV detection to quantify impurities. Use design of experiments (DoE) to identify critical variables (e.g., catalyst loading, reaction time) and minimize variability. Document deviations using tools like Ishikawa diagrams to trace root causes .

Q. What statistical methods are appropriate for analyzing dose-response relationships in pharmacological studies involving this compound derivatives?

Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to EC₅₀/IC₅₀ calculations. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across derivatives. For toxicity thresholds, benchmark against pyridine-based compounds, referencing ATSDR guidelines for dose-response curve validation .

Ethical and Methodological Pitfalls

Q. How can researchers avoid common pitfalls in formulating hypotheses about this compound’s biochemical interactions?

Methodological Answer: Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For instance, when studying enzyme inhibition, ensure in vitro assays (e.g., fluorometric assays) are validated against positive controls. Predefine exclusion criteria for anomalous data to maintain reproducibility .

Q. What strategies ensure ethical compliance when using this compound in animal studies?

Methodological Answer: Follow ARRIVE guidelines for experimental design and reporting. Use the minimum effective dose determined via prior pharmacokinetic studies (e.g., LC-MS plasma analysis) to minimize animal use. Obtain approval from institutional animal care committees, referencing protocols from NIH or equivalent bodies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.